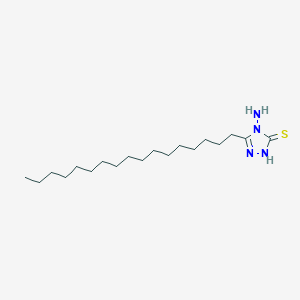

4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol

Description

Properties

CAS No. |

23455-87-0 |

|---|---|

Molecular Formula |

C19H38N4S |

Molecular Weight |

354.6 g/mol |

IUPAC Name |

4-amino-3-heptadecyl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C19H38N4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22-19(24)23(18)20/h2-17,20H2,1H3,(H,22,24) |

InChI Key |

XBINDEBBUSHZTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NNC(=S)N1N |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Hydrazidation of fatty acid methyl ester to form fatty acid hydrazide.

- Reaction with carbon disulfide in alkaline medium to generate dithiocarbazate salts.

- Cyclization with hydrazine hydrate to form the 1,2,4-triazole-3-thiol ring.

- Purification and characterization of the final product.

Detailed Preparation Method

Starting Material Preparation

- Fatty Acid Methyl Ester to Hydrazide:

The methyl ester of a long-chain fatty acid (e.g., methyl palmitate) is reacted with hydrazine hydrate under reflux conditions to yield the corresponding fatty acid hydrazide. This step is crucial for introducing the hydrazide functional group needed for subsequent ring formation.

Formation of Potassium Dithiocarbazate Salt

- The fatty acid hydrazide is treated with carbon disulfide in the presence of potassium hydroxide in ethanol or aqueous ethanol. This reaction forms the potassium dithiocarbazate salt, an intermediate that facilitates ring closure.

Cyclization to 4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol

- The potassium dithiocarbazate salt is refluxed with hydrazine hydrate. This induces cyclization, resulting in the formation of the 1,2,4-triazole ring bearing a thiol group at the 3-position and a heptadecyl substituent at the 5-position.

- The reaction progress is often monitored by the cessation of hydrogen sulfide (H2S) gas evolution.

- After cooling, acidification with dilute hydrochloric acid precipitates the product, which is then filtered, washed, and recrystallized from ethanol or suitable solvents.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazidation | Hydrazine hydrate, reflux, several hours | 70-85 | Methyl ester to hydrazide conversion |

| Formation of dithiocarbazate | Carbon disulfide, KOH, ethanol, room temp to reflux | 80-95 | Formation of potassium salt intermediate |

| Cyclization | Hydrazine hydrate, reflux, atmospheric air | 65-75 | Ring closure to triazole-thiol compound |

| Purification | Acidification, filtration, recrystallization | — | Product isolation and purification |

Variations and Improvements

- Hydrogenation of Unsaturated Precursors: For unsaturated fatty acid derivatives (e.g., oleic acid), hydrogenation of the double bond is performed prior to hydrazidation to obtain saturated heptadecyl chains, ensuring the desired alkyl substitution.

- Use of Different Solvents: Ethanol and aqueous ethanol are commonly used solvents for the dithiocarbazate formation and cyclization steps, balancing solubility and reaction kinetics.

- Reaction Monitoring: Gas evolution (H2S) is a practical indicator of reaction progress during cyclization.

Analytical Characterization Supporting Preparation

- Elemental Analysis: Confirms the composition consistent with the proposed structure.

- IR Spectroscopy: Shows characteristic bands for N-H, C=N, and S-H groups.

- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR spectra confirm the presence of amino, alkyl, and triazole ring protons and carbons.

- Mass Spectrometry: Confirms molecular weight and purity.

- Melting Point: Used as a purity indicator; typical melting points range around 140-150 °C for similar compounds.

Summary Table of Preparation Methods from Literature

Research Findings and Notes

- The synthetic route is reproducible and scalable, suitable for preparing long-chain 1,2,4-triazole-3-thiol derivatives.

- The presence of a long alkyl chain (heptadecyl) imparts hydrophobic character, influencing solubility and biological activity.

- The method allows for further functionalization, such as Schiff base formation by reaction with aldehydes, expanding the compound’s chemical space for medicinal chemistry applications.

- The preparation methods have been validated by multiple research groups, confirming the robustness of the hydrazide-cyclization approach.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of corresponding amines.

Substitution: Formation of alkylated or acylated triazole derivatives.

Scientific Research Applications

4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.

Industry: Used in the development of corrosion inhibitors and as a ligand in coordination chemistry

Mechanism of Action

The mechanism of action of 4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through its functional groups. The thiol group can form covalent bonds with metal ions or proteins, while the amino group can participate in hydrogen bonding. The triazole ring can interact with various enzymes and receptors, influencing their activity. These interactions can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 5 of the triazole ring critically determines the compound’s properties. Below is a comparative analysis:

Key Findings :

- Heptadecyl chain : The long alkyl chain increases membrane permeability but reduces aqueous solubility, making it suitable for applications requiring lipid interaction (e.g., coatings, biofilm disruption) .

- Aromatic substituents (e.g., phenyl, chlorophenyl): Improve binding to aromatic amino acids in enzymes or metal surfaces, enhancing biological or corrosion inhibition activity .

- Electron-donating groups (-NH2, -OCH3): Boost antioxidant capacity by stabilizing radical intermediates .

Enzyme Inhibition

- Yucasin (5-(4-chlorophenyl) analog): Inhibits YUC flavin monooxygenases in auxin biosynthesis, critical for plant growth regulation. The chlorophenyl group enhances hydrophobic interactions with enzyme pockets .

- 4-Amino-5-heptadecyl derivative: Not directly studied in enzyme inhibition, but its alkyl chain may hinder binding to hydrophilic active sites, limiting utility compared to smaller analogs like Yucasin .

Antioxidant Activity

- AT and AP analogs: Demonstrated strong free radical scavenging in DPPH• and ABTS•+ assays. The amino and thiol groups donate electrons, while pyridyl substituents improve solubility for in vivo applications .

Corrosion and Antimicrobial Inhibition

- AT and AP: Act as mixed-type inhibitors for mild steel in HCl, with efficiencies linked to adsorption on metal surfaces via thiol and amino groups .

- Trifluoromethyl derivatives : Incorporated into epoxy coatings for antimicrobial and anti-corrosive properties; the CF3 group enhances durability .

Biological Activity

4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antiviral and antimicrobial effects, as well as its potential anticancer activities. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

Synthesis and Structure

The synthesis of 4-amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of N-substituted indole derivatives with modified fatty acids. This compound features a triazole ring which is known for its stability and ability to interact with biological receptors effectively. The presence of the thiol group enhances its reactivity and biological activity.

Antiviral Activity

Recent studies have demonstrated that derivatives of 4-amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol exhibit significant antiviral properties. In particular, compounds synthesized from this base structure showed promising results against SARS-CoV-2. For instance:

- Compound 6d and 7d displayed IC50 values of 8.7 μM and 8.925 μM respectively against the NRC-03-nhCoV strain .

Antimicrobial Activity

The antimicrobial efficacy of 4-amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol has been assessed against various microbial strains. Notable findings include:

- Compound 5b demonstrated effective activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values of:

The mechanism appears to involve disruption of microbial cell membranes, leading to structural damage as observed through scanning electron microscopy (SEM) analyses.

Anticancer Activity

The potential anticancer properties of compounds derived from triazole-thiol frameworks have also been explored. Research indicates:

- Compounds based on the triazole structure exhibit cytotoxicity against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .

The selectivity towards cancer cells suggests that these compounds could serve as candidates for further development in cancer therapy.

Case Studies

A comprehensive study evaluated several derivatives of triazole-thiol compounds for their biological activities:

- Antiviral Testing : Several derivatives were tested against viral infections, demonstrating varying degrees of efficacy.

- Antimicrobial Testing : A series of compounds were screened for their ability to inhibit bacterial growth, with some exhibiting strong activity against resistant strains.

- Cytotoxicity Assays : MTT assays confirmed the cytotoxic effects on cancer cell lines, indicating potential for development into therapeutic agents.

Data Summary

| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| 6d | Antiviral | NRC-03-nhCoV | 8.7 μM |

| 7d | Antiviral | NRC-03-nhCoV | 8.925 μM |

| 5b | Antimicrobial | S. aureus | 19.53 μg/mL |

| E. coli | 39.063 μg/mL | ||

| C. albicans | 39.125 μg/mL | ||

| Anticancer | IGR39 | Varies | |

| MDA-MB-231 | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.